BenchChemオンラインストアへようこそ!

4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Bioisostere design ortho-substituted benzene replacement exit vector geometry

4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2503207-76-7, MF: C₇H₈F₂O₃, MW: 178.13) is a conformationally constrained, fluorinated bicyclic carboxylic acid building block within the 2-oxabicyclo[2.1.1]hexane scaffold family. This scaffold class has been validated in primary peer-reviewed literature as a saturated bioisostere of ortho- and meta-substituted phenyl rings, with demonstrated improvements in aqueous solubility, reduced lipophilicity, and retention of biological activity when substituted into marketed drugs and agrochemicals.

Molecular Formula C7H8F2O3
Molecular Weight 178.135
CAS No. 2503207-76-7
Cat. No. B2780272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
CAS2503207-76-7
Molecular FormulaC7H8F2O3
Molecular Weight178.135
Structural Identifiers
SMILESC1C2(CC1(OC2)C(=O)O)C(F)F
InChIInChI=1S/C7H8F2O3/c8-4(9)6-1-7(2-6,5(10)11)12-3-6/h4H,1-3H2,(H,10,11)
InChIKeyLQIJIWDRQHCHKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2503207-76-7): A Fluorinated Saturated Bioisostere Building Block for Ortho- and Meta-Benzene Replacement in Drug Discovery


4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2503207-76-7, MF: C₇H₈F₂O₃, MW: 178.13) is a conformationally constrained, fluorinated bicyclic carboxylic acid building block within the 2-oxabicyclo[2.1.1]hexane scaffold family . This scaffold class has been validated in primary peer-reviewed literature as a saturated bioisostere of ortho- and meta-substituted phenyl rings, with demonstrated improvements in aqueous solubility, reduced lipophilicity, and retention of biological activity when substituted into marketed drugs and agrochemicals [1][2]. The target compound incorporates the 4-difluoromethyl substitution pattern, which—based on class-level physicochemical characterization of fluorinated 2-oxabicyclo[2.1.1]hexane derivatives—offers fine-tuned lipophilicity intermediate between non-fluorinated and aromatic counterparts .

Why 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid Cannot Be Interchanged with Other Saturated Benzene Bioisosteres in Medicinal Chemistry Programs


The saturated benzene bioisostere landscape encompasses multiple scaffold classes—bicyclo[1.1.1]pentane (BCP), bicyclo[2.1.1]hexane, cubane, and bicyclo[2.2.2]octane—each with distinct geometric parameters, physicochemical profiles, and metabolic stability outcomes that preclude generic interchangeability [1]. For ortho-substituted benzene replacement specifically, crystallographic analysis demonstrates that 3,4-disubstituted 2-oxabicyclo[2.1.1]hexanes achieve closer geometric mimicry (exit vector angles ϕ₁ ≈ 61–65°, ϕ₂ ≈ 57–60°; inter-substituent distance d ≈ 3.11–3.17 Å) compared to the bicyclo[1.1.1]pentane scaffold, which is geometrically optimized for para-substitution [2]. Furthermore, within the 2-oxabicyclo[2.1.1]hexane family itself, the 4-difluoromethyl substitution imparts distinct physicochemical properties: measured pKa and logP values of fluorinated 2-oxabicyclo[2.1.1]hexane derivatives reveal increased acidity and fine-tuned lipophilicity relative to non-fluorinated analogs, meaning that even within-class substitution patterns cannot be assumed interchangeable . The quantitative evidence below establishes the scaffold-level performance envelope within which this specific building block operates.

Quantitative Differentiation Evidence for 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid Versus Closest Analogs and Alternatives


Geometric Mimicry of Ortho-Substituted Phenyl Rings: 2-Oxabicyclo[2.1.1]hexane vs. Bicyclo[1.1.1]pentane Exit Vector Comparison

The geometric fidelity of ortho-substituted phenyl ring mimicry was quantitatively assessed via X-ray crystallographic analysis comparing 2-oxabicyclo[2.1.1]hexane derivatives (compounds 83–85) against the parent ortho-substituted benzenes in fungicides Fluxapyroxad, Bixafen, and Boscalid [1]. For the 2-oxabicyclo[2.1.1]hexane scaffold, the inter-substituent distance d was measured at 3.11–3.17 Å versus 2.87–2.95 Å for ortho-benzene (Δ ≈ +0.2 Å), while the C–C bond distance r was 1.55–1.56 Å versus 1.40–1.41 Å (Δ ≈ +0.15 Å). Exit vector angles ϕ₁ and ϕ₂ were closely matched: 61–65° for the saturated scaffold versus 57–59° for ortho-benzene. In contrast, the bicyclo[1.1.1]pentane (BCP) scaffold—widely used for para-substitution—has a substantially different exit vector angle (≈180° linear geometry) incompatible with ortho-substitution geometry [2]. This geometric evidence establishes 2-oxabicyclo[2.1.1]hexane as the structurally validated scaffold for ortho-phenyl replacement where BCP is geometrically unsuitable.

Bioisostere design ortho-substituted benzene replacement exit vector geometry scaffold hopping

Aqueous Solubility Enhancement: 2-Oxabicyclo[2.1.1]hexane Replacement of Phenyl Rings in Marketed Drugs and Agrochemicals

Experimental water solubility was measured for eight bioactive compounds (five drugs, three agrochemicals) before and after replacing the ortho- or meta-substituted benzene ring with the 2-oxabicyclo[2.1.1]hexane core [1]. In six out of eight cases, solubility increased. For Boscalid (BASF fungicide), replacement increased solubility from 11 μM to 138 μM—a 12.5-fold improvement. For Lomitapide (cholesterol-lowering drug), solubility increased from 3 μM to 78 μM (26-fold). For Conivaptan (vasopressin antagonist), solubility increased from 5 μM to 91 μM (18-fold). For Fluxapyroxad (BASF fungicide), a more modest increase from 25 μM to 58 μM (2.3-fold) was observed. Phtalysulfathiazole showed an increase from 170 μM to 397 μM (2.3-fold). Only Bixafen showed decreased solubility (30 μM to 8 μM), attributed to an additional C(sp²)–F bond [1]. The 4-difluoromethyl substitution on the target building block provides the synthetic entry point for generating solubility-optimized analogs within this validated scaffold class.

Aqueous solubility physicochemical optimization drug-like properties formulation

Lipophilicity Modulation: Consistent logD Reduction Across Drug and Agrochemical Analogs

Experimental lipophilicity (logD) and calculated clogP were compared between parent bioactive compounds and their 2-oxabicyclo[2.1.1]hexane analogs [1]. In five of eight compounds where measurement was within the sensitivity range of the assay, replacing the benzene ring with 2-oxabicyclo[2.1.1]hexane decreased logD by approximately 0.5 units: Sonidegib, Conivaptan, Fluxapyroxad, Bixafen, and Boscalid all showed this consistent reduction. Calculated clogP decreased by approximately one unit (Lomitapide, Phtalylsulfathiazole, Conivaptan, Valsartan) to two units (Sonidegib, Boscalid, Fluxapyroxad, Bixafen) [1]. For the 4-difluoromethyl-substituted subclass specifically, prior independent work by Homon et al. (2021) measured pKa and logP values for representative fluorinated 2-oxabicyclo[2.1.1]hexane derivatives, reporting fine-tuned lipophilicity intermediate between non-fluorinated and aromatic counterparts, with somewhat increased acidity . This positions the 4-difluoromethyl substitution as a tool for precisely dialing lipophilicity within the already-reduced logD window of the oxabicyclo scaffold.

Lipophilicity logD clogP ADME optimization lead-likeness

Metabolic Stability Outcomes: Variable but Scaffold-Dependent Intrinsic Clearance Modulation

Intrinsic clearance (CLint) was measured in human liver microsomes for eight drug/agrochemical analogs before and after benzene replacement with the 2-oxabicyclo[2.1.1]hexane core [1]. The effect was compound-dependent: in three cases (Conivaptan, Fluxapyroxad, Boscalid), metabolic stability improved. Specifically, Boscalid CLint decreased from 26 to 10 μL·min⁻¹·mg⁻¹ (2.6-fold improvement), Conivaptan from 31 to 16 μL·min⁻¹·mg⁻¹ (1.9-fold improvement), and Fluxapyroxad from 28 to 22 μL·min⁻¹·mg⁻¹ (1.3-fold improvement). In three other cases (Sonidegib, Lomitapide, Bixafen), metabolic stability slightly decreased: Sonidegib CLint increased from 16 to 27 μL·min⁻¹·mg⁻¹, Lomitapide from 55 to 69 μL·min⁻¹·mg⁻¹, and Bixafen from 10 to 43 μL·min⁻¹·mg⁻¹ [1]. This variability underscores that metabolic stability outcomes are context-dependent and must be empirically determined for each specific analog. However, the scaffold's oxygen atom has been hypothesized to mitigate oxidative metabolism by disrupting cytochrome P450 binding orientations relative to all-carbon bicyclic analogs , providing a mechanistic rationale for the cases where improvement is observed.

Metabolic stability intrinsic clearance human liver microsomes ADME lead optimization

Bioactivity Retention: Antifungal Activity Preservation in 2-Oxabicyclo[2.1.1]hexane Analogs of Commercial Fungicides

The retention of biological activity following benzene replacement with 2-oxabicyclo[2.1.1]hexane was assessed in antifungal assays against the commercial fungicides Boscalid and Fluxapyroxad (both BASF SDH inhibitors) [1]. The 2-oxabicyclo[2.1.1]hexane analogs 29 and 31 showed similar antifungal activity compared to the original fungicides fluxapyroxad and boscalid, respectively [2]. This bioactivity retention was observed alongside the dramatic solubility improvements and lipophilicity reductions documented in Evidence Items 2 and 3. In the broader 2024 validation study covering eight bioactive compounds (five drugs, three agrochemicals), biological activity was assessed across multiple targets and generally retained following the benzene-to-2-oxabicyclo[2.1.1]hexane replacement, though detailed potency data are reported in the primary publication [3].

Antifungal activity succinate dehydrogenase inhibition agrochemical bioisostere boscalid fluxapyroxad

Scaffold-Level 3D Character: Enhanced Fraction sp³ and Reduced Planarity vs. Aromatic Phenyl Rings

Crystallographic analysis revealed that while the 2-oxabicyclo[2.1.1]hexane scaffold closely mimics ortho-substituted benzene in terms of distance and angular parameters (see Evidence Item 1), it introduces significantly greater three-dimensional character as measured by the dihedral angle |θ|: 54–56° for 2-oxabicyclo[2.1.1]hexanes (compounds 83–85) versus 0–6° for the nearly planar ortho-substituted benzene ring [1]. This increased three-dimensionality translates to higher fraction sp³ (Fsp³) values. In virtual library analysis by Homon et al. (2021), libraries built from fluorinated 2-oxabicyclo[2.1.1]hexane building blocks showed higher three-dimensionality and lower mean lead-likeness penalty compared to libraries from either non-fluorinated or aromatic derivatives . For the specific 4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid building block, ChemScene reports a computed LogP of 0.8853 and TPSA of 46.53 Ų , placing it within favorable lead-like chemical space.

Fraction sp³ three-dimensionality planarity lead-likeness drug design

Evidence-Backed Application Scenarios for 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid in Drug Discovery and Agrochemical Research


Ortho-Substituted Phenyl Replacement in Drug Discovery Programs Targeting Poorly Soluble Lead Compounds

For medicinal chemistry programs where an ortho-substituted phenyl ring contributes to low aqueous solubility (≤15 μM) and high lipophilicity (clogP ≥ 3.0), the 2-oxabicyclo[2.1.1]hexane scaffold offers a crystallographically validated replacement with demonstrated solubility improvements of 12- to 26-fold in the most impactful cases (Boscalid: 11 μM → 138 μM; Lomitapide: 3 μM → 78 μM) [1]. The 4-difluoromethyl-1-carboxylic acid substitution pattern on the target compound provides a functionalized building block ready for amide coupling or esterification to generate analog libraries for systematic structure-activity relationship exploration. The consistent logD reduction of ~0.5 units further supports its use when lipophilicity-driven off-target binding or poor developability is a concern [1].

SDH Inhibitor Agrochemical Optimization with Patent-Protected Saturated Bioisostere Chemistry

In agrochemical discovery programs targeting succinate dehydrogenase (SDH) inhibition, the 2-oxabicyclo[2.1.1]hexane scaffold has been directly validated through the preparation of saturated, patent-free analogs of the commercial fungicides Boscalid and Fluxapyroxad that retained antifungal activity while dramatically improving water solubility and reducing lipophilicity [2][3]. The target compound's 4-difluoromethyl group provides an additional handle for modulating physicochemical properties within this validated agrochemical scaffold class. This application scenario is supported by the quantitative evidence that Boscalid's 2-oxabicyclo[2.1.1]hexane analog (compound 85) achieved 12.5-fold higher solubility and 2.6-fold improved metabolic stability (CLint 26 → 10 μL·min⁻¹·mg⁻¹) while retaining antifungal activity [1].

Scaffold-Hopping Library Synthesis for Lead-Likeness Optimization in Early-Stage Discovery

For early-stage discovery organizations building fragment or lead-like compound libraries, the 4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid building block enables generation of libraries with higher three-dimensionality (documented |θ| = 54–56° vs. 0–6° for planar aromatics) and lower mean lead-likeness penalty compared to libraries from aromatic counterparts [4]. Virtual library analysis by Homon et al. confirmed that fluorinated 2-oxabicyclo[2.1.1]hexane building blocks produce compound collections that fit lead-like chemical space with superior metrics relative to non-fluorinated or aromatic derivative libraries . The commercial availability of the target compound at 95–98% purity from multiple vendors (AKSci, Leyan, ChemScene, Macklin) supports practical procurement for library synthesis .

Conformationally Constrained Proline Analog Design Incorporating Difluoromethyl Substitution

The 2-oxabicyclo[2.1.1]hexane scaffold has been independently characterized as a conformationally constrained proline analog platform, with the 4-difluoromethyl substitution providing increased acidity and fine-tuned lipophilicity intermediate between non-fluorinated and aromatic derivatives . This application is relevant for peptide mimetic and peptidomimetic programs where incorporation of a rigid, fluorinated bicyclic amino acid analog can improve metabolic stability and modulate conformational preferences. The carboxylic acid handle on the target compound provides the direct synthetic entry point for peptide coupling or incorporation into peptidomimetic scaffolds.

Quote Request

Request a Quote for 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.